(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine
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Overview
Description
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine is a chiral amine compound with a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methoxypyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors for efficient and scalable synthesis.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Compounds: Produced via nucleophilic substitution.
Scientific Research Applications
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
2-Methoxypyridine: A simpler analog lacking the chiral center and propanamine group.
3-Methoxypyridine: The parent compound without the amine and chiral center.
Uniqueness
(S)-1-(3-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(3-methoxypyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(10)9-8(12-2)5-4-6-11-9/h4-7H,3,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
WGDNOWFNQNOVSB-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC=N1)OC)N |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)N |
Origin of Product |
United States |
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